molecular formula C7H3ClF3IO B6274435 4-chloro-2-iodo-1-(trifluoromethoxy)benzene CAS No. 1263057-94-8

4-chloro-2-iodo-1-(trifluoromethoxy)benzene

Cat. No.: B6274435
CAS No.: 1263057-94-8
M. Wt: 322.5
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Description

4-chloro-2-iodo-1-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C7H3ClF3IO and a molecular weight of 322.45 g/mol It is a halogenated aromatic compound, characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to a benzene ring

Properties

CAS No.

1263057-94-8

Molecular Formula

C7H3ClF3IO

Molecular Weight

322.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-iodo-1-(trifluoromethoxy)benzene typically involves halogenation reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation and coupling reactions, but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-2-iodo-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles (such as amines or thiols) and electrophiles (such as alkyl halides).

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-2-iodo-1-(trifluoromethoxy)benzene is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s halogenated structure can be utilized in the design of biologically active molecules, including potential drug candidates. Its trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, such as the development of advanced materials for semiconductors and other electronic devices .

Mechanism of Action

The mechanism of action of 4-chloro-2-iodo-1-(trifluoromethoxy)benzene depends on its specific application. In the context of pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects .

Comparison with Similar Compounds

  • 2-chloro-4-iodo-1-(trifluoromethoxy)benzene
  • 2-chloro-1-iodo-4-(trifluoromethoxy)benzene

Comparison: While these compounds share similar halogenated and trifluoromethoxy groups, their positional isomerism can lead to differences in chemical reactivity and biological activity. The unique arrangement of functional groups in 4-chloro-2-iodo-1-(trifluoromethoxy)benzene may confer distinct properties, making it more suitable for specific applications in research and industry .

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